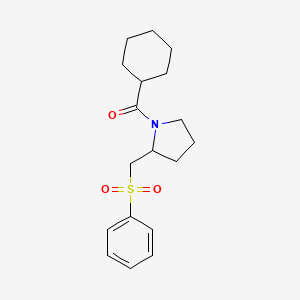

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has been explored, where the ligands such as thiosemicarbazone [L1H2], phenylthiosemicarbazone [L2H2], and semicarbazone [L3H2] were coordinated with organotin(IV) atoms through sulfur, nitrogen, and oxygen atoms . Another study reported the synthesis of pyrrolidines through a gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides, which is relevant to the synthesis of pyrrolidine derivatives .

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been analyzed, such as the crystal structure of a compound with a pyridyl methanone moiety, which exhibited a distorted octahedral geometry around the Ru2+ ion . Additionally, the crystal structure of a chloropyridin methanone derivative was determined, showing intermolecular hydrogen bonding .

Chemical Reactions Analysis

The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone was revisited, revealing that upon irradiation, various olefins co-reacted with the primary photoproduct, leading to cycloadditions and trapping reactions of the 2-oxyallyl intermediate . Cyclohexanone monooxygenase catalyzed the oxidation of methyl phenyl sulfide and cyclohexanone, demonstrating the enzyme's utility in oxidation reactions .

Physical and Chemical Properties Analysis

The organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone were characterized by various spectroscopic methods and showed low molar conductance values in dimethylformamide, indicating their non-electrolytic nature . The antimicrobial activities of these complexes were also evaluated, showing potential as drugs, with the dibutyltin(IV) derivative exhibiting significant activity .

Relevant Case Studies

The organotin(IV) complexes have been evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, with some complexes showing better antibacterial activities, suggesting their potential as drugs . The study on the photo-Nazarov cyclization provided insights into the reactivity of 2-oxyallyl intermediates, which could be relevant for designing new photochemical reactions . The oxidation reactions catalyzed by cyclohexanone monooxygenase highlight the enzyme's potential for biocatalytic applications .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

Asymmetric Catalysis : A derivative, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has shown efficiency as an organocatalyst for asymmetric Michael addition reactions. This catalyst enabled the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the potential of sulfonyl and pyrrolidinyl containing compounds in enantioselective synthesis (Singh et al., 2013).

Synthetic Methodology for Complex Molecules : In another study, compounds related to Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone have been used in the photochemically induced radical alkenylation of C(sp3)–H bonds. This approach facilitated the direct substitution of various C(sp3)–H bonds with (E)-sulfonylalkene units, illustrating a method for the efficient extension of carbon skeletons, which is crucial for synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Organic Synthesis and Reaction Mechanisms

Oxidation and Functionalization : The compound and its related chemical structures have been investigated for their role in oxidation reactions. For instance, methyl phenyl sulfide and cyclohexanone were oxidized using cyclohexanone monooxygenase, showcasing the potential of sulfonyl-containing compounds in facilitating enzymatic oxidation reactions to produce industrially relevant compounds (Secundo et al., 1993).

Novel Synthetic Routes : Research has also explored novel synthetic routes and properties of derivatives, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives. These compounds were synthesized through enamine alkylation and dehydrating condensation reactions, indicating the versatility of sulfonyl and pyrrolidinyl moieties in constructing complex molecular architectures (Mitsumoto & Nitta, 2004).

Eigenschaften

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c20-18(15-8-3-1-4-9-15)19-13-7-10-16(19)14-23(21,22)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEGPJJHGCOOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)